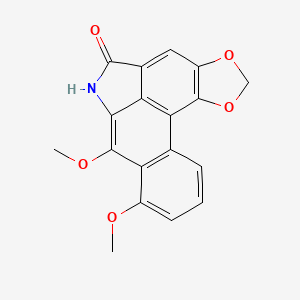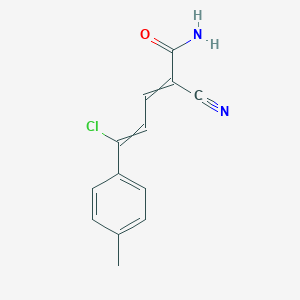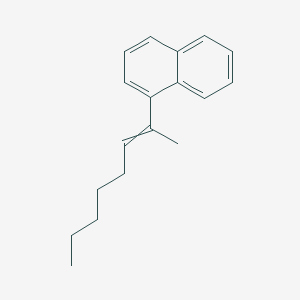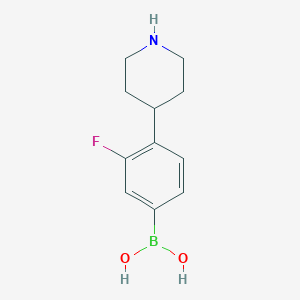
Hex-4-ene-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-4-ene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . It is a salt form of hex-4-ene-1,2-diamine, which contains two amine groups and a double bond in its structure. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-4-ene-1,2-diamine dihydrochloride can be synthesized through the reaction of hex-4-ene-1,2-diamine with hydrochloric acid. The reaction typically involves dissolving hex-4-ene-1,2-diamine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out at room temperature and the product is isolated by evaporation of the solvent and recrystallization .
Industrial Production Methods
Industrial production of hex-4-ene-1,2-diamine dihydrochloride follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained through filtration, drying, and packaging for commercial use .
Chemical Reactions Analysis
Types of Reactions
Hex-4-ene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming hexane-1,2-diamine dihydrochloride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Hexane-1,2-diamine dihydrochloride.
Substitution: Various substituted amines and amides.
Scientific Research Applications
Hex-4-ene-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hex-4-ene-1,2-diamine dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins and nucleic acids, affecting their structure and function. The double bond in the molecule can also participate in addition reactions, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Hex-4-ene-1,2-diamine dihydrochloride can be compared with other similar compounds such as:
Hexane-1,2-diamine dihydrochloride: Lacks the double bond, making it less reactive in certain types of chemical reactions.
But-2-ene-1,4-diamine dihydrochloride: Has a shorter carbon chain and different reactivity profile.
Cyclohexane-1,2-diamine dihydrochloride: Contains a cyclic structure, leading to different steric and electronic properties.
These comparisons highlight the unique features of hex-4-ene-1,2-diamine dihydrochloride, such as its double bond and specific reactivity, which make it valuable in various applications.
Properties
Molecular Formula |
C6H16Cl2N2 |
|---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
hex-4-ene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-2-3-4-6(8)5-7;;/h2-3,6H,4-5,7-8H2,1H3;2*1H |
InChI Key |
JIBZJYFBGDVTOM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(CN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)barium [Ba(FOD)2]](/img/structure/B14083745.png)


![Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-](/img/structure/B14083767.png)

![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)
![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)



![3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14083810.png)
![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)


